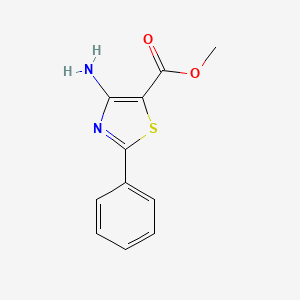

4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

CAS No.: 99967-80-3

Cat. No.: VC8430892

Molecular Formula: C11H10N2O2S

Molecular Weight: 234.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99967-80-3 |

|---|---|

| Molecular Formula | C11H10N2O2S |

| Molecular Weight | 234.28 g/mol |

| IUPAC Name | methyl 4-amino-2-phenyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H10N2O2S/c1-15-11(14)8-9(12)13-10(16-8)7-5-3-2-4-6-7/h2-6H,12H2,1H3 |

| Standard InChI Key | LFMBGUXTCMPIQO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(N=C(S1)C2=CC=CC=C2)N |

| Canonical SMILES | COC(=O)C1=C(N=C(S1)C2=CC=CC=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester comprises a thiazole core substituted with an amino group at position 4, a phenyl ring at position 2, and a methyl ester at position 5. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Molecular Characteristics

-

Molecular Formula:

-

Molecular Weight: 248.3 g/mol (calculated based on analogous compounds ).

-

Key Functional Groups:

-

Thiazole ring: Provides aromaticity and sites for electrophilic substitution.

-

Amino group (-NH): Enhances solubility and participates in hydrogen bonding.

-

Methyl ester (-COOCH): Modulates lipophilicity and metabolic stability.

-

Physical Properties

While direct data for this compound are scarce, related thiazole esters exhibit:

-

Melting Points: 160–164°C (methyl 2-aminothiazole-4-carboxylate) .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water .

-

Stability: Sensitive to hydrolysis under acidic or basic conditions due to the ester moiety .

Synthesis and Reaction Pathways

The synthesis of thiazole derivatives typically involves cyclization reactions using α-haloketones or α-bromoesters with thioureas or thioamides. For 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, a plausible route is outlined below:

Key Synthetic Steps

-

Formation of Thiourea Intermediate:

React phenyl isothiocyanate with methyl 3-bromo-2-oxopropanoate in the presence of a base (e.g., NaH) to yield a thiourea intermediate . -

Cyclization:

Intramolecular cyclization via nucleophilic substitution forms the thiazole ring . -

Amination:

Introduce the amino group at position 4 using ammonia or ammonium acetate under reflux .

Optimization Considerations

-

Catalysts: Copper(I) acetate (CuOAc) enhances reaction efficiency, as seen in analogous syntheses .

-

Solvents: Tetrahydrofuran (THF) or ethanol are preferred for their ability to stabilize intermediates .

Pharmacological Applications

Thiazole derivatives are renowned for their diverse biological activities. While direct evidence for 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester is limited, structurally related compounds provide critical insights:

Anticancer Activity

4-(3-Aminophenyl)thiazole-2-carboxylic acid methyl ester demonstrates inhibition of cancer cell proliferation by targeting tyrosine kinases and apoptosis pathways . The phenyl and amino groups likely enhance binding affinity to kinase active sites, as observed in masitinib, a clinically approved thiazole-based kinase inhibitor .

Enzyme Inhibition

Thiazole esters exhibit inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE) . The methyl ester group may improve blood-brain barrier penetration, making these compounds candidates for neurodegenerative disease therapeutics.

Material Science Applications

Thiazole derivatives are incorporated into polymers to enhance thermal stability and electronic properties. For example:

-

Conductive Polymers: The conjugated thiazole ring facilitates electron delocalization, useful in organic semiconductors .

-

Coordination Complexes: The amino group acts as a ligand for metal ions, enabling applications in catalysis and sensors .

Agricultural Chemistry

Thiazole esters show promise as eco-friendly agrochemicals:

-

Herbicidal Activity: Derivatives interfere with plant amino acid biosynthesis, offering selective weed control .

-

Pesticidal Formulations: Structural analogs disrupt insect nervous systems by modulating acetylcholine receptors .

Comparative Analysis of Thiazole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume